Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-
Description
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)- (CAS: 1079-01-2), commonly known as (-)-Myrtenyl acetate or Nopyl acetate, is a bicyclic monoterpene ester derived from the alcohol myrtenol (C₁₀H₁₆O) via acetylation. Its molecular formula is C₁₂H₁₈O₂ (MW: 194.27 g/mol) . The compound features a bicyclo[3.1.1]hept-2-ene core with two stereocenters at positions 1S and 5R, a 6,6-dimethyl substitution, and an acetate group at the 2-methanol position. It is a colorless to pale yellow liquid with a woody aroma, used extensively in fragrances and flavoring agents .
Properties
CAS No. |
1079-01-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl acetate |
InChI |
InChI=1S/C12H18O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3 |
InChI Key |
BKATZVAUANSCKN-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CCC2CC1C2(C)C |
Isomeric SMILES |
CC(=O)OCC1=CC[C@@H]2C[C@H]1C2(C)C |
Canonical SMILES |
CC(=O)OCC1=CCC2CC1C2(C)C |
density |
0.987-0.996 |
Other CAS No. |
1079-01-2 |
physical_description |
Colourless mobile liquid; pleasant, refreshing, sweet-herbaceous and very slightly spicy-warm odour of moderate tenacity. |
solubility |
Soluble in triacetin, propylene Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Biological Activity
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, commonly referred to as myrtenol acetate, is a bicyclic monoterpene that has garnered attention for its diverse biological activities and applications in various fields such as pharmacology, agriculture, and the fragrance industry. This article delves into its chemical properties, biological activities, and relevant case studies.
- Molecular Formula: C12H20O2
- Molecular Weight: 196.2860 g/mol
- CAS Registry Number: 29021-36-1
- IUPAC Name: Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate
- Structural Characteristics:
- Myrtenol acetate features a bicyclic structure with a methanol and acetate functional group, contributing to its reactivity and interaction with biological systems.
Biological Activities
1. Antimicrobial Properties:
Myrtenol and its derivatives exhibit significant antimicrobial activity against various pathogens. Studies have shown that myrtenol can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for natural preservatives in food and cosmetic products .
2. Anti-inflammatory Effects:
Research indicates that myrtenol possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells .
3. Antioxidant Activity:
Myrtenol demonstrates antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with aging and various diseases .
4. Insecticidal Properties:
The compound has been evaluated for its insecticidal effects against agricultural pests. Its application in pest control is promising due to its low toxicity to non-target organisms while effectively managing pest populations .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Essential Oil Research investigated the antimicrobial efficacy of myrtenol against foodborne pathogens. The results indicated that myrtenol significantly inhibited bacterial growth at concentrations as low as 0.5% (v/v), suggesting its potential use as a natural preservative in food products .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, myrtenol was tested for its anti-inflammatory effects on human macrophages stimulated with lipopolysaccharide (LPS). The findings revealed that myrtenol reduced the expression of inflammatory markers by up to 50%, highlighting its therapeutic potential in inflammatory diseases .
Data Table: Biological Activities of Myrtenol Acetate
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Potential as a Chiral Building Block :
Agrochemical Applications
- Pesticide Development :
- Plant Growth Regulators :
Fragrance and Flavor Industry
- Natural Aroma Compound :
- Flavoring Agent :
Case Studies
Comparison with Similar Compounds
Parent Alcohol: Myrtenol
Myrtenol (C₁₀H₁₆O, CAS: 515-00-4) is the alcohol precursor of the target compound. Key differences include:
- Functional Group: Myrtenol has a hydroxyl group (-OH) instead of an acetate ester.
- Physical Properties :
- Applications: Myrtenol exhibits antimicrobial and antioxidant activities, whereas the acetate form is preferred in perfumery for its stability and longer-lasting scent .
Saturated Analog: Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate
This compound (CAS: 29021-36-1, C₁₂H₂₀O₂, MW: 196.29 g/mol) lacks the double bond in the bicyclic core. Differences include:
- Stability : The saturated structure enhances resistance to oxidation.
- Odor Profile: Reduced volatility and a less pronounced woody aroma compared to the unsaturated target compound .
Stereoisomers: (1R,5S)-Configured Acetate
The (1R,5S)-enantiomer (CAS: 208.30 g/mol) shares the same molecular formula but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities. For example, the (1S,5R)-form is more prevalent in natural sources, while synthetic routes may yield racemic mixtures .
β-Pinene Derivatives
(-)-β-Pinene (C₁₀H₁₆, CAS: 18172-67-3) is a bicyclic monoterpene with a structure similar to myrtenol but lacking the hydroxyl/acetate group. It is a key component of pine essential oils and serves as a starting material for synthesizing myrtenol and its derivatives via oxidation .
Physicochemical Properties
Preparation Methods
Lipase-Mediated Acetylation in Ethylene Glycol Diacetate (EGDA)
- Catalyst: Immobilized lipase (e.g., Lipozyme 435)
- Acetyl donor: Ethylene glycol diacetate (EGDA)
- Reaction conditions: Neat EGDA solvent, mild temperatures, no additional solvents needed
- Advantages: High selectivity towards primary and secondary alcohols including allylic alcohols, environmentally friendly, scalable to multigram synthesis
- Yield: Typically high yields reported, e.g., 70% for similar monoterpenic acetates
- Applications: Demonstrated chemo-selective acetylation and kinetic resolution of chiral secondary alcohols, which is relevant for preserving stereochemistry in (1S,5R)-myrtenyl acetate.
Continuous-Flow Enzymatic Synthesis
- Method: Continuous-flow reactors integrating enzymatic acetylation and downstream purification
- Benefits: High yields (>95%), short reaction times, and process intensification
- Relevance: Enables efficient scale-up of monoterpenic esters including bicyclic acetates with stereochemical integrity.
Chemical Acetylation Methods
Acetic Anhydride with Acid Catalysts
- Reagents: Acetic anhydride as acetyl donor, acid catalysts such as phosphoric acid, boric acid, acetic acid, or citric acid
- Conditions: Mild heating, solvent or solvent-free conditions
- Yields: Moderate to high yields (~78-95%) depending on catalyst and substrate purity
- Example: Preparation of perillyl acetate (a related monoterpenic acetate) achieved 78.7% yield with optimized acid catalysts.
Microwave-Assisted Peracetylation
- Technique: Solvent-free, catalyst-free microwave irradiation to promote acetylation
- Advantages: Green chemistry approach, rapid reaction times, minimal degradation of thermolabile groups
- Scope: Applicable to natural products with multiple hydroxyl groups, potentially adaptable for myrtenol acetylation.
Palladium-Catalyzed Allylic Acetylation
- Catalyst: Palladium(II) salts in acetic acid, with t-butyl hydroperoxide as oxidant
- Mechanism: Allylic oxidation followed by acetylation
- Outcome: Formation of allylic acetates with high regioselectivity
- Potential use: Could be adapted for selective acetylation of bicyclic allylic alcohols like myrtenol.
Reaction Conditions and Optimization
| Method | Catalyst/Agent | Solvent/Medium | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Enzymatic (Lipozyme 435) | Lipase | Ethylene glycol diacetate (EGDA) | Mild (30-60°C) | 70-95 | High selectivity, green, scalable |
| Chemical (Acetic anhydride) | Acetic anhydride + acid catalyst | Solvent or solvent-free | 50-100°C | 78-95 | Requires catalyst optimization |
| Microwave-Assisted | None (microwave energy) | Solvent-free | Microwave heating | Variable | Green, rapid, suitable for sensitive groups |
| Pd-Catalyzed Allylic Acetylation | Pd(II) salts + t-BuOOH | Acetic acid | 25-80°C | Moderate | Selective allylic acetylation |
Research Findings and Comparative Analysis
- Enzymatic acetylation offers superior stereochemical control, crucial for (1S,5R) isomer purity, and aligns with green chemistry principles.
- Chemical acetylation methods are well-established and can achieve high yields but may require careful control of reaction conditions to avoid side reactions or racemization.
- Microwave-assisted methods represent an emerging technology for rapid and green acetylation but require further validation for bicyclic monoterpenes.
- Palladium-catalyzed methods provide regioselective allylic acetylation, potentially useful for complex substrates but involve transition metals and oxidants.
Summary Table of Preparation Routes for Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate
Q & A
Basic Research Questions
Q. How can stereoisomers of this bicyclic monoterpene acetate be distinguished experimentally?
- Methodological Answer : Use chiral gas chromatography (GC) with polar columns (e.g., DB-Wax) to resolve enantiomers. Retention indices (RIs) for myrtenyl acetate (synonym) are reported as 1328.6 (polar column) and 1305.6 (non-polar column) . Confirm stereochemistry via NMR, focusing on coupling constants of the bicyclic protons and acetate methyl signals. For example, the (1S,5R) configuration shows distinct NOE correlations between the methyl groups and the acetate moiety .
Q. What are the key stability considerations for handling this compound under laboratory conditions?
- Methodological Answer : The compound is stable under neutral conditions but hydrolyzes in strong acidic/basic environments. Store in inert atmospheres at 4°C to prevent degradation. Avoid prolonged exposure to light, as the bicyclic structure may undergo photoisomerization. Use anhydrous solvents (e.g., dried dichloromethane) during reactions to minimize hydrolysis .
Q. How is the molecular weight validated given discrepancies in literature (e.g., 194.27 vs. 196.2860)?
- Methodological Answer : The discrepancy arises from isotopic variations and measurement techniques. Validate using high-resolution mass spectrometry (HRMS). For C₁₂H₁₈O₂, the exact mass is 194.1307 (monoisotopic), while average molecular weight is 194.27 . The value 196.2860 in may include adducts (e.g., sodium) or measurement errors—cross-check with NMR and elemental analysis .
Advanced Research Questions
Q. How can conflicting GC-MS data for this compound be resolved across different studies?
- Methodological Answer : Discrepancies in retention indices (e.g., 1328.6 vs. 1691.9 in polar columns) may stem from column aging or temperature gradients. Standardize methods using reference compounds (e.g., n-alkanes for RI calibration) and replicate conditions from NIST protocols . For mass spectra, compare fragmentation patterns: the base peak at m/z 93 (C₇H₉⁺) and key ions at m/z 161 (M⁺–CH₃COO) are diagnostic .
Q. What synthetic routes optimize yield while preserving stereochemical integrity?
- Methodological Answer :
- Route 1 : Acetylation of myrtenol [(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol] with acetic anhydride and DMAP catalyst in dry pyridine (yield: 85–90%, enantiomeric excess >98%) .
- Route 2 : Enzymatic acetylation using lipases (e.g., Candida antarctica) in ionic liquids to reduce racemization .
- Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 4:1) and confirm purity by GC-MS .
Q. How do structural modifications (e.g., replacing the acetate group) affect bioactivity in related bicyclic compounds?
- Methodological Answer :
- Comparative Table :
| Derivative | Bioactivity (Example) | Key Reference |
|---|---|---|
| Myrtenol (OH) | Antimicrobial (MIC: 0.5 µg/mL) | |
| Myrtenyl acetate | Insect attractant | |
| Myrtenoic acid | Antifungal (IC₅₀: 10 µM) |
- Structure-activity relationships (SAR) show that ester groups enhance volatility (relevant for pheromone studies), while carboxyl groups improve solubility for in vitro assays .
Q. What analytical strategies resolve contradictions in reported solubility data (e.g., "insoluble in water" vs. partial solubility)?
- Methodological Answer : Use shake-flask method with UV/Vis quantification:
Saturate water with compound (24 hr agitation at 25°C).
Filter (0.22 µm membrane) and analyze supernatant via HPLC (C18 column, λ = 210 nm).
- Literature reports of insolubility (<0.1 mg/mL) align with logP ~3.0 (hydrophobic), but trace solubility (≈10 µg/mL) may occur due to impurities or micelle formation .
Data Contradiction Analysis
Q. Why do some sources list CAS 1079-01-2 and others 36203-31-3 for the same compound?
- Resolution : CAS 1079-01-2 refers to the racemic mixture, while 36203-31-3 specifies the (1S,5R) enantiomer. Verify using chiral GC or optical rotation ([α]D²⁵ = –15° for enantiopure (1S,5R) form) .
Safety and Handling
Q. What precautions mitigate risks during large-scale reactions involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
